

A Comparative Guide to Cfm-2 Inhibitors in Preclinical Cancer Models

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Compound of Interest				
Compound Name:	Cfm-2			
Cat. No.:	B1662217	Get Quote		

This guide provides a detailed comparison of **Cfm-2** inhibitors and related compounds that have been evaluated in preclinical cancer models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules.

Overview of Cfm Inhibitors

The "Cfm" designation refers to a class of compounds with demonstrated anti-cancer properties in preclinical studies. While initially identified through various screening methods, these compounds exhibit distinct mechanisms of action. This guide will focus on a key subset of these inhibitors: CFM-1, CFM-2, CFM-4, CFM-5, and CFM-4.16. A notable distinction within this group is that while most are associated with the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1), CFM-2 has been characterized as a non-competitive AMPA receptor antagonist.

Comparative Efficacy and Mechanism of Action

The following tables summarize the available quantitative data on the efficacy of various Cfm inhibitors in preclinical models. It is important to note that direct head-to-head comparisons across all compounds in a single cancer model are limited in the current literature.

Table 1: In Vitro Efficacy of Cfm Inhibitors



Compoun d	Target/Pa thway	Cancer Cell Line	Assay	Endpoint	Result	Citation
CFM-1	CARP- 1/CCAR1- APC-2 Interaction	-	Biochemic al Assay	IC50	4 μΜ	[1][2]
Cell Cycle	Human Breast Cancer (HBC) cells	Cell Viability Assay	Inhibition	Effective	[1][2]	
CFM-2	AMPA Receptor / ERK1/2 Pathway	A549 (Lung Adenocarci noma)	MTT Assay	Cell Viability	Concentrati on- dependent decrease	[2]
GYKI 52466	AMPA Receptor / ERK1/2 Pathway	A549 (Lung Adenocarci noma)	MTT Assay	Cell Viability	Concentrati on- dependent decrease	
CFM-4	CARP- 1/CCAR1- APC-2 Interaction	-	Biochemic al Assay	IC50	1 μΜ	-
Cell Cycle	HBC cells, NSCLC (A549, H1299), TNBC (MDA-MB- 231)	Cell Viability Assay	Inhibition	Effective		
CFM-5	CARP- 1/CCAR1- APC-2 Interaction	-	Biochemic al Assay	IC50	0.75 μΜ	_



Cell Cycle	HBC cells	Cell Viability Assay	Inhibition	Effective	
CFM-4.16	CARP-1 Activator	Parental and TKI- resistant NSCLC cells	Cell Viability Assay	Inhibition	Effective

Table 2: In Vivo Efficacy of Cfm Inhibitors

Compoun d	Cancer Model	Animal Model	Dosing Regimen	Endpoint	Result	Citation
CFM-4	Drug- resistant Breast Cancer	-	Nano-lipid formulation (oral)	Bioavailabil ity & Efficacy	Improved	
CFM-4.16	Rociletinib- resistant H1975 NSCLC	Xenograft	Combinatio n with sorafenib	Tumor Growth	Decreased	-

Signaling Pathways

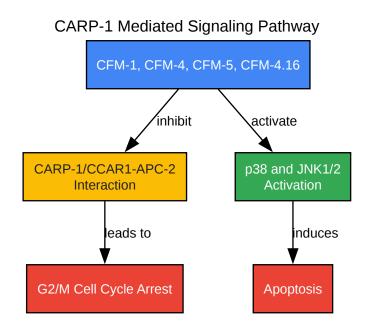
The Cfm inhibitors discussed in this guide appear to exert their anti-cancer effects through at least two distinct signaling pathways.

CARP-1 Mediated Apoptosis and Cell Cycle Arrest (CFM-1, CFM-4, CFM-5, CFM-4.16)

CFM-1, CFM-4, CFM-5, and their analogue CFM-4.16 primarily function by modulating the activity of CARP-1. These compounds were identified as inhibitors of the CARP-1/CCAR1-Anaphase Promoting Complex (APC-2) interaction. Disruption of this interaction leads to G2/M



cell cycle arrest and the induction of apoptosis. This apoptotic signaling is mediated through the activation of Stress-Activated Protein Kinases (SAPKs), specifically $p38\alpha/\beta$ and JNK1/2.



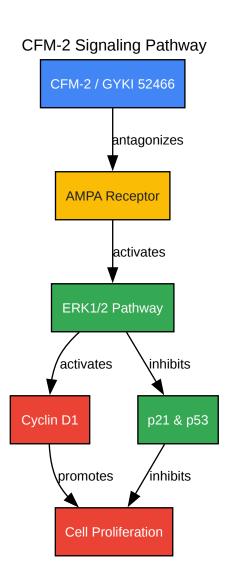
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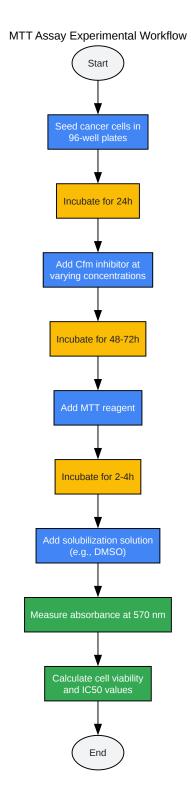
Caption: CARP-1 mediated signaling cascade initiated by CFM compounds.

AMPA Receptor and ERK1/2 Pathway Inhibition (CFM-2)

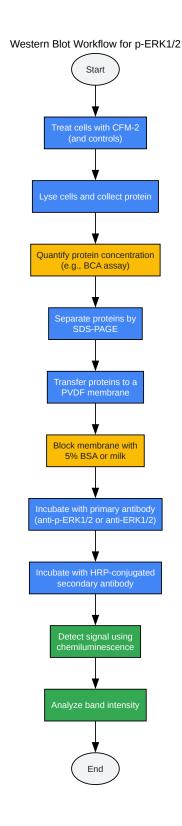
CFM-2, along with the related compound GYKI 52466, acts as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. In lung adenocarcinoma cells, this antagonism leads to the inhibition of the Extracellular signal-Regulated Kinase (ERK1/2) pathway. Downstream effects of ERK1/2 inhibition include the suppression of cyclin D1 and the upregulation of the tumor suppressor proteins p21 and p53, ultimately leading to a decrease in cancer cell proliferation.











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